molecular formula C22H26Cl2O2Si B563327 (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol CAS No. 1217528-57-8

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

Cat. No.: B563327
CAS No.: 1217528-57-8
M. Wt: 421.433
InChI Key: KMNMUXYKKYGKEC-YTXWROIDSA-N
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Description

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, an epoxy ring, and a triethylsilyl-protected naphthol moiety. Its stereochemistry is defined by the (4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro substituents. This can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Epoxidation: The next step is the formation of the epoxy ring. This can be done through the epoxidation of an alkene precursor using peracids such as m-chloroperoxybenzoic acid (m-CPBA).

    Naphthol Protection: The naphthol group is protected using triethylsilyl chloride (TESCl) in the presence of a base like imidazole to prevent unwanted reactions during subsequent steps.

    Coupling and Final Assembly: The protected naphthol is then coupled with the dichlorophenyl-epoxy intermediate under conditions that promote the formation of the final product. This often involves the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Deprotection: The triethylsilyl group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF) to yield the free naphthol.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like NH₃ or RSH in polar solvents.

    Deprotection: TBAF in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism by which (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-naphthol: Lacks the triethylsilyl protection, making it more reactive.

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-methyl-1-naphthol: Has a methyl group instead of triethylsilyl, affecting its solubility and reactivity.

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-tert-butyldimethylsilyl-1-naphthol: Uses a different silyl protecting group, influencing its stability and deprotection conditions.

Uniqueness

The presence of the triethylsilyl group in (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol provides unique advantages in terms of stability and reactivity. This protection allows for selective reactions at other sites of the molecule without interference from the naphthol group, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMUXYKKYGKEC-YTXWROIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661915
Record name {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217528-57-8
Record name {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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